molecular formula C13H14N6O5S2 B2579857 2-((5-(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-63-2

2-((5-(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2579857
CAS RN: 1105224-63-2
M. Wt: 398.41
InChI Key: ZCRAXOQRSARDSP-UHFFFAOYSA-N
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Description

2-((5-(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H14N6O5S2 and its molecular weight is 398.41. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potency and Therapeutic Applications

This compound exhibits a promising pharmacological profile due to its structural features, which include the 5-nitrofuran moiety known for its antimicrobial properties, the piperazine ring associated with neurological activities, and the 1,3,4-thiadiazole ring, which is common in compounds with a wide range of biological activities. Research on similar structures has highlighted their potential in addressing various health conditions, ranging from infectious diseases to neurological disorders.

  • Antimicrobial Activity : The nitrofuran group, as seen in furazolidone, has been widely recognized for its efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism involves the impairment of vital bacterial enzymatic processes, which could suggest a similar mode of action for compounds incorporating this functional group (Rogers et al., 1956).

  • Neurological Applications : Piperazine derivatives, as part of the molecular structure, have been extensively studied for their roles in the central nervous system (CNS). They are involved in the design of drugs targeting schizophrenia, depression, and anxiety due to their ability to modulate dopamine, serotonin, and other neurotransmitter pathways. This implies potential CNS-related therapeutic applications for compounds featuring the piperazine moiety (Rathi et al., 2016).

  • Anti-inflammatory and Analgesic Properties : The 1,3,4-thiadiazole ring is associated with significant anti-inflammatory and analgesic activities. Compounds containing this structural motif have been reported to show promising results in preclinical models, suggesting potential benefits in treating inflammation and pain-related conditions (Tahghighi & Babalouei, 2017).

properties

IUPAC Name

2-[[5-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O5S2/c14-9(20)7-25-13-16-15-12(26-13)18-5-3-17(4-6-18)11(21)8-1-2-10(24-8)19(22)23/h1-2H,3-7H2,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRAXOQRSARDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

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